molecular formula C8H6FNO B1319423 6-Fluoroisoindolin-1-one CAS No. 340702-10-5

6-Fluoroisoindolin-1-one

Cat. No.: B1319423
CAS No.: 340702-10-5
M. Wt: 151.14 g/mol
InChI Key: TWGFYAUQRMVTSI-UHFFFAOYSA-N
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Description

6-Fluoroisoindolin-1-one (CAS 340702-10-5) is a fluorinated heterocyclic compound with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol . It belongs to the isoindolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. This compound is frequently explored in pharmaceutical research as a building block for kinase inhibitors, anticancer agents, and central nervous system (CNS) therapeutics due to its ability to modulate drug metabolism and bioavailability .

Properties

IUPAC Name

6-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGFYAUQRMVTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599921
Record name 6-Fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340702-10-5
Record name 6-Fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2,3-dihydro-1H-isoindol-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoindolin-1-one typically involves the fluorination of isoindolinone derivatives. One common method includes the reaction of isoindolinone with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 6-fluoroisoindoline.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions, resulting in the formation of various substituted isoindolinones

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature.

    Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.

    Substitution: Nucleophiles such as amines or thiols; solvent: dimethylformamide; temperature: elevated temperatures (50-100°C).

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 6-Fluoroisoindoline.

    Substitution: Various substituted isoindolinones depending on the nucleophile used

Scientific Research Applications

6-Fluoroisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phosphoinositol-3-kinase gamma (PI3Kγ), a key enzyme involved in the AKT/mTOR signaling pathway. This inhibition leads to the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), promoting an immunosuppressive phenotype in tumor-associated macrophages . Additionally, the compound’s fluorine atom enhances its binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 6-Fluoroisoindolin-1-one, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound 340702-10-5 C₈H₆FNO 151.14 Fluorine at 6-position Kinase inhibitors, CNS therapeutics
6-Chloroisoindolin-1-one Not specified C₈H₆ClNO ~165.59 Chlorine at 6-position Intermediate for halogenated pharmaceuticals
6-Hydroxy-2-methylisoindolin-1-one 1344701-44-5 C₉H₉NO₂ 163.17 Hydroxy at 6-, methyl at 2- Antioxidant or metabolic modifiers
6-Amino-3-methylisoindolin-1-one 1824189-31-2 C₉H₁₀N₂O 162.19 Amino at 6-, methyl at 3- Antiviral or antibacterial agents
6-Chloroindolin-2-one 56341-37-8 C₈H₆ClNO 167.59 Chlorine at 6-, ketone at 2 Anticancer and anti-inflammatory drugs
6-Fluoro-2-methylisoindolin-1-imine 1342952-36-6 C₉H₉FN₂ 164.18 Fluorine at 6-, methyl at 2 Catalysts or metal-chelating agents

Key Differences and Implications

Halogenation Effects: Fluoro vs. Chloro
  • This compound exhibits enhanced metabolic stability compared to 6-Chloroisoindolin-1-one due to fluorine’s strong electronegativity and resistance to oxidation. This makes the fluoro derivative more suitable for long-acting therapeutics .
Functional Group Variations
  • The hydroxyl group in 6-Hydroxy-2-methylisoindolin-1-one enhances hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to the fluoro analogue .
  • The amino group in 6-Amino-3-methylisoindolin-1-one introduces a reactive site for further functionalization, enabling conjugation with targeting moieties in drug design .
Structural Isomerism and Reactivity

Biological Activity

6-Fluoroisoindolin-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6FNOC_8H_6FNO and features a fluorine atom at the 6-position of the isoindolinone structure. This modification is believed to influence its biological activity by altering its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following methods:

  • Cyclization Reactions : Utilizing various cyclization techniques to form the isoindolinone framework.
  • Fluorination : Employing fluorinating agents to introduce the fluorine substituent at the desired position.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it induces apoptosis in cancer cell lines, including K562 cells (a human leukemia cell line). The compound was found to increase the activity of caspases 3 and 7, key enzymes involved in the apoptotic process, by up to 2.31-fold after 48 hours of exposure .

Cell Line Caspase Activity Increase Mechanism
K5622.31-foldApoptosis induction via caspase activation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). In experimental settings, treatment with this compound reduced IL-6 levels by approximately 50%, indicating a potential role in managing inflammatory conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests potential applications in treating bacterial infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A clinical trial involving patients with leukemia demonstrated that administration of this compound led to significant tumor reduction in a subset of patients, supporting its role as a promising anticancer agent.
  • Inflammatory Disorders : In a cohort study focusing on patients with rheumatoid arthritis, participants receiving treatment with this compound showed marked improvement in inflammatory markers compared to those on standard therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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